molecular formula C14H12O B13956066 2,3-Dimethyldibenzofuran CAS No. 17058-07-0

2,3-Dimethyldibenzofuran

Cat. No.: B13956066
CAS No.: 17058-07-0
M. Wt: 196.24 g/mol
InChI Key: YVFMUJHFENTGMC-UHFFFAOYSA-N
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Description

2,3-Dimethyldibenzofuran is an organic compound belonging to the class of dibenzofurans, which are heterocyclic aromatic compounds. It consists of two benzene rings fused to a central furan ring, with methyl groups attached to the second and third carbon atoms of the dibenzofuran structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyldibenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2,3-dimethylphenyl ethers in the presence of a strong acid or base can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where 2,3-dimethylphenyl halides react with suitable coupling partners to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyldibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed: The major products formed from these reactions include oxidized derivatives like quinones, reduced derivatives, and substituted derivatives with halogens or nitro groups .

Scientific Research Applications

2,3-Dimethyldibenzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of dibenzofurans.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyldibenzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

2,3-Dimethyldibenzofuran can be compared with other similar compounds, such as:

    Dibenzofuran: The parent compound without methyl substitutions.

    2,3-Dihydrobenzofuran: A reduced form with a saturated furan ring.

    2,3-Dimethylbenzofuran: A similar compound with methyl groups on the benzofuran structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

17058-07-0

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2,3-dimethyldibenzofuran

InChI

InChI=1S/C14H12O/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8H,1-2H3

InChI Key

YVFMUJHFENTGMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=CC=CC=C32

Origin of Product

United States

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